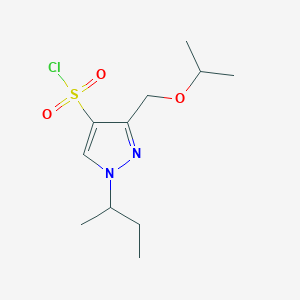![molecular formula C29H35N5 B2468604 1-[4-(1-Adamantyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 443332-35-2](/img/structure/B2468604.png)
1-[4-(1-Adamantyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C29H35N5 . It contains an adamantyl group attached to a piperazine ring, which is further connected to a pyrido[1,2-a]benzimidazole moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a large adamantyl group attached to a piperazine ring, which is further connected to a pyrido[1,2-a]benzimidazole moiety . The average mass of the molecule is 453.622 Da .Aplicaciones Científicas De Investigación
Synthesis and Antifungal Activity
Research has explored the synthesis of novel α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, demonstrating significant antifungal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. These compounds, including derivatives of benzimidazole and piperazine, indicate promising antifungal properties that could lead to the development of new antifungal agents (Qing Jin et al., 2015).
Antimicrobial and Anti-HIV-1 Activity
Another study focused on the synthesis of 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones. These compounds exhibited not only antimicrobial activity against various strains of bacteria and the fungus Candida albicans but also showed significant anti-HIV-1 activity, highlighting their potential in treating diverse infectious diseases (A. El-Emam et al., 2004).
Antimicrobial and Hypoglycemic Activities
The reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines has led to the synthesis of N-(1-adamantyl)carbothioamides, which were tested for antimicrobial activity. These compounds showed potent antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria. Additionally, their hypoglycemic activity was assessed in diabetic rats, with some derivatives demonstrating significant reductions in serum glucose levels, presenting a dual therapeutic potential (E. S. Al-Abdullah et al., 2015).
Anti-inflammatory Activities
Research on novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives has shown that these compounds possess both antimicrobial and anti-inflammatory activities. Specifically, they demonstrated significant in vitro activities against a panel of bacteria and the fungus Candida albicans, as well as in vivo anti-inflammatory activity in animal models. This highlights the therapeutic versatility of these compounds in treating inflammation and infection (M. Al-Omar et al., 2010).
DNA Detection and Fluorescent Probes
The synthesis of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, has been reported. These compounds have been characterized for their potential as DNA-specific fluorescent probes, indicating applications in bioanalytical chemistry and molecular biology for DNA detection and analysis (N. Perin et al., 2011).
Propiedades
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5/c1-3-23-19(2)24(18-30)27-31-25-6-4-5-7-26(25)34(27)28(23)32-8-10-33(11-9-32)29-15-20-12-21(16-29)14-22(13-20)17-29/h4-7,20-22H,3,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVKMVRYYOGQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-[4-(Adamantan-1-yl)piperazin-1-yl]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B2468521.png)
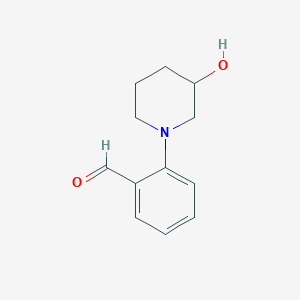
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2468526.png)
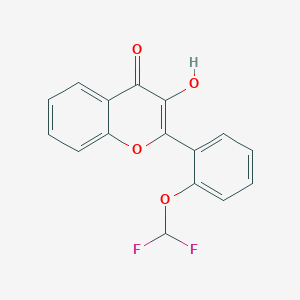

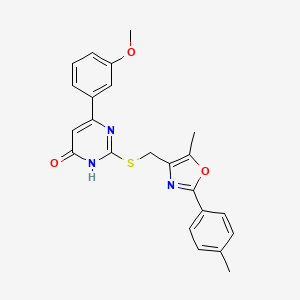

![5-Chloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2468534.png)
![4-[(E)-2-(1-naphthyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2468535.png)
![(E)-methyl 2-(2-((5-phenylisoxazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2468537.png)
![4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2468539.png)
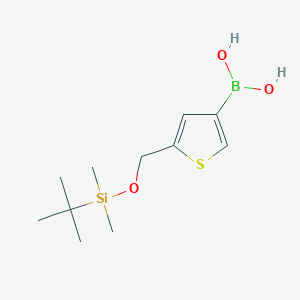
![2-[4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]phenyl]acetic Acid](/img/structure/B2468541.png)
